molecular formula C15H14N2OS B14882539 N-(2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide

N-(2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide

Cat. No.: B14882539
M. Wt: 270.4 g/mol
InChI Key: XAQHDVGFNDRVEQ-UHFFFAOYSA-N
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Description

N-(2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide is a compound that features a thiophene ring and an indole moiety Thiophene is a five-membered aromatic ring containing sulfur, while indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide typically involves the condensation of 2-(thiophen-2-yl)ethylamine with indole-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include an organic solvent like dichloromethane or dimethylformamide and may require mild heating to proceed efficiently .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed for reduction.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-(2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The indole moiety is known to interact with serotonin receptors, while the thiophene ring can modulate the compound’s electronic properties, affecting its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

    N-(2-(thiophen-2-yl)ethyl)-1H-indole-3-carboxamide: Similar structure but with the carboxamide group at the 3-position of the indole ring.

    2-(thiophen-2-yl)ethylamine: Lacks the indole moiety but retains the thiophene ring.

    Indole-2-carboxamide: Contains the indole moiety but lacks the thiophene ring.

Uniqueness

N-(2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide is unique due to the combination of the thiophene and indole moieties, which confer distinct electronic and steric properties. This combination can enhance the compound’s biological activity and make it a valuable scaffold for drug development .

Properties

Molecular Formula

C15H14N2OS

Molecular Weight

270.4 g/mol

IUPAC Name

N-(2-thiophen-2-ylethyl)-1H-indole-2-carboxamide

InChI

InChI=1S/C15H14N2OS/c18-15(16-8-7-12-5-3-9-19-12)14-10-11-4-1-2-6-13(11)17-14/h1-6,9-10,17H,7-8H2,(H,16,18)

InChI Key

XAQHDVGFNDRVEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCC3=CC=CS3

Origin of Product

United States

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